![molecular formula C18H16N2O4 B2986464 N-(1,3-dioxoisoindol-5-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 923371-99-7](/img/structure/B2986464.png)
N-(1,3-dioxoisoindol-5-yl)-2-(4-ethoxyphenyl)acetamide
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Description
N-(1,3-dioxoisoindol-5-yl)-2-(4-ethoxyphenyl)acetamide, also known as EIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIPA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Scientific Research Applications
Synthesis and Molecular Docking Analysis
One study focuses on the synthesis and structural elucidation of an anticancer drug analog, highlighting its potential through molecular docking analysis targeting the VEGFr receptor. This compound exhibits specific crystallographic characteristics and demonstrates intermolecular hydrogen bonding, which could play a crucial role in its biological activity (Sharma et al., 2018).
Chemoselective Acetylation
Another research application includes the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase for the synthesis of antimalarial drugs. This study provides a comprehensive look at optimizing the process, revealing the mechanism and kinetics behind the reaction, which underscores the versatility of acetamide derivatives in synthetic organic chemistry (Magadum & Yadav, 2018).
Anti-inflammatory and Anticonvulsant Activities
Research into the anti-inflammatory and anticonvulsant potential of indoline derivatives related to N-(1,3-dioxoisoindol-5-yl)-2-(4-ethoxyphenyl)acetamide showcases the compound's biological relevance. A series of synthesized derivatives were evaluated using in vitro and in vivo models, with findings indicating significant activity, complemented by molecular docking studies to ascertain interaction with biological targets (Nikalje, Hirani, & Nawle, 2015).
Structural and Antioxidant Studies
Moreover, the structural analysis and antioxidant activity of novel Co(II) and Cu(II) coordination complexes constructed from related acetamide derivatives have been explored. These studies not only delve into the molecular structure but also investigate the compounds' efficacy as antioxidants, offering insights into their potential therapeutic applications (Chkirate et al., 2019).
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-24-13-6-3-11(4-7-13)9-16(21)19-12-5-8-14-15(10-12)18(23)20-17(14)22/h3-8,10H,2,9H2,1H3,(H,19,21)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVCZDKFUCLIIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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